5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the dimethoxyphenyl group: This step involves the reaction of the intermediate compound with a dimethoxyphenyl halide under basic conditions.
Formation of the carbothioamide group: The final step involves the reaction of the intermediate with a thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are essential for cancer cell proliferation and survival. The compound may also interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the carbothioamide group may enhance its ability to interact with certain molecular targets, leading to its observed biological activities.
Properties
Molecular Formula |
C16H17N3O2S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-20-13-6-5-10(8-14(13)21-2)12-9-11(15-4-3-7-23-15)18-19(12)16(17)22/h3-8,12H,9H2,1-2H3,(H2,17,22) |
InChI Key |
CQFPXNYTONGSTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3)OC |
Origin of Product |
United States |
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